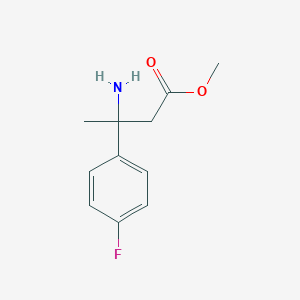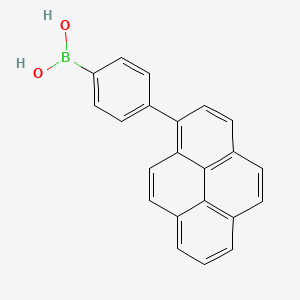
(4-(Pyren-1-yl)phenyl)boronic acid
Descripción general
Descripción
(4-(Pyren-1-yl)phenyl)boronic acid (PPBA) is a boronic acid derivative that consists of a pyrene moiety and a phenylboronic acid group connected by a carbon-carbon bond . It is an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields . It is also used as an intermediate for organic light-emitting diodes (OLED) .
Synthesis Analysis
PPBA can be synthesized using various methods, including Suzuki-Miyaura coupling, Sonogashira coupling, and Heck coupling reactions . The most common method is the Suzuki-Miyaura coupling of 4-bromo-1-pyrene with phenylboronic acid in the presence of a palladium catalyst and a base, such as potassium carbonate or cesium carbonate, in an organic solvent, such as toluene or DMF . The reaction typically requires heating under reflux for several hours, followed by purification using column chromatography or recrystallization .Molecular Structure Analysis
The compound has the chemical formula C22H15BO2 . The molecular weight of PPBA is 322.2 g/mol . The InChIKey of PPBA is ISMRPUXCQLIMJL-UHFFFAOYSA-N .Chemical Reactions Analysis
Boronic acids, such as PPBA, have been employed for diol binding with differing substitution of the phenyl ring, with the goals of simplifying their synthesis and altering their thermodynamics of complexation . The synthetic processes used to obtain these active compounds are also referred .Physical And Chemical Properties Analysis
PPBA is a yellow to orange powder that is sparingly soluble in water but soluble in most organic solvents, such as methanol, acetonitrile, and dichloromethane . It exhibits several unique physicochemical properties that make it attractive for various applications. One of its most notable characteristics is its strong fluorescence, which arises from the pyrene moiety .Aplicaciones Científicas De Investigación
-
Biomedical Applications of Phenylboronic Acid-Functionalized Chitosan Conjugates
- Application : Phenylboronic acid (PBA) and its moieties are known to form covalent bonds with polyol compounds and have thus allured researchers owing to their enormous potential. The conjugation of these two moieties has shown to exhibit a plethora of properties that can be exploited for a variety of applications .
- Methods : The primary amine group or the hydroxyl group of Chitosan (CS) is chemically modified to achieve a specific biomedical application .
- Results : An important application of these conjugates is their ability to function as glucose-sensitive polymers which enables self-regulated insulin release in the treatment of diabetes besides functioning as a diagnostic agent . Also, the noteworthy use of these conjugates has been in wound healing and tumor targeting .
-
Boron’s Applications in Medicinal Chemistry
- Application : Boron functional groups, including boronic acids, are used in medicinal chemistry applications .
- Methods : Boron has a vacant p orbital in its stable, neutral sp2 hybridized form that can readily accept an electron pair. This makes boron very electrophilic, allowing it to act as a Lewis acid and convert to an anionic sp3 hybridized form upon accepting an electron pair .
- Results : Boron-containing compounds have emerged as a new and exciting field of research in medicinal chemistry .
-
Organic Synthesis, Agrochemical, Pharmaceutical and Dyestuff Field
-
Boronic Acid-Containing Hydrogels
- Application : Boronic acid-containing hydrogels are important intelligent materials. With the introduction of boronic acid functionality, these hydrogels exhibit a lot of interesting properties, such as glucose-sensitivity, reversibility and self-healing .
- Methods : The synthesis and properties of various boronic acid-containing hydrogels, including macroscopic hydrogels, microgels and layer-by-layer self-assembled films .
- Results : These materials have found important applications in many areas, especially in biomedical areas. Their applications were described, with an emphasis on the design of various glucose sensors and self-regulated insulin delivery devices .
-
Structure, Properties, and Preparation Of Boronic Acid Derivatives
- Application : Boronic acids are a particularly attractive class of synthetic intermediates. Moreover, because of their low toxicity and their ultimate degradation into the environmentally friendly boric acid, boronic acids can be regarded as “green” compounds .
- Methods : Boronic acids are derived synthetically from primary sources of boron such as boric acid, which is made by the acidification of borax with carbon dioxide .
- Results : In the past two decades, the status of boronic acids in chemistry has risen from peculiar and rather neglected compounds to a prime class of synthetic intermediates .
-
Biomedical Applications of Phenylboronic Acid-Functionalized Chitosan Conjugates
- Application : Phenylboronic acid-functionalized chitosan conjugates have shown to exhibit a plethora of properties that can be exploited for a variety of applications .
- Methods : The primary amine group or the hydroxyl group of Chitosan (CS) is chemically modified to achieve a specific biomedical application .
- Results : An important application of these conjugates is their ability to function as glucose-sensitive polymers which enables self-regulated insulin release in the treatment of diabetes besides functioning as a diagnostic agent . Also, the noteworthy use of these conjugates has been in wound healing and tumor targeting .
-
Phenylboronic Acid in Organic Synthesis
- Application : Phenylboronic acid is commonly used in organic synthesis . Boronic acids are mild Lewis acids which are generally stable and easy to handle, making them important to organic synthesis .
- Methods : Boronic acids are derived synthetically from primary sources of boron such as boric acid, which is made by the acidification of borax with carbon dioxide .
- Results : In the past two decades, the status of boronic acids in chemistry has risen from peculiar and rather neglected compounds to a prime class of synthetic intermediates .
Safety And Hazards
Direcciones Futuras
PPBA has shown great potential for various applications in biomedical research, particularly in the areas of sensing, imaging, drug delivery, and therapy . It has been used as a building block for self-assembling into hydrophilic nanorods . This nanoplatform realized recognition and two-photon imaging of SA on the cell surface as well as effective cancer cell therapy, providing a potential method for simple and selective analysis of SA in living cells and a new prospect for image-guided therapy .
Propiedades
IUPAC Name |
(4-pyren-1-ylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15BO2/c24-23(25)18-10-6-14(7-11-18)19-12-8-17-5-4-15-2-1-3-16-9-13-20(19)22(17)21(15)16/h1-13,24-25H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISMRPUXCQLIMJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40731285 | |
| Record name | [4-(Pyren-1-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40731285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Pyren-1-yl)phenyl)boronic acid | |
CAS RN |
872050-52-7 | |
| Record name | [4-(Pyren-1-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40731285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



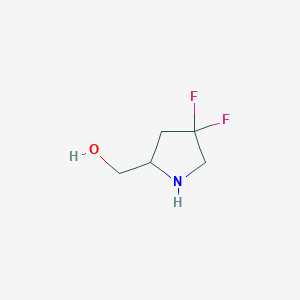
![4-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1428557.png)
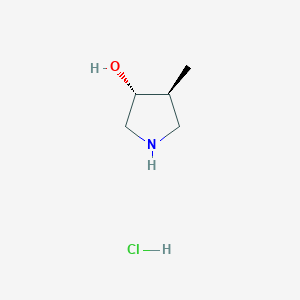
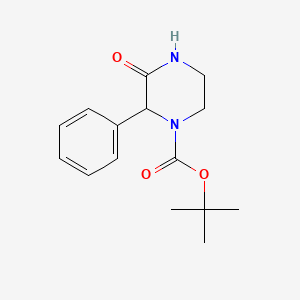
![2-Oxaspiro[3.5]nonan-7-ylmethanol](/img/structure/B1428564.png)
![1H-Pyrrolo[3,2-b]pyridine-3-carboxylic acid hydrochloride](/img/structure/B1428567.png)
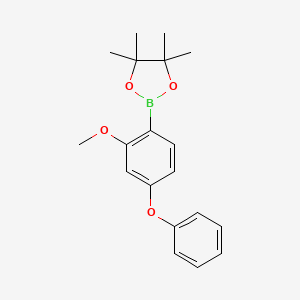
![4,4,5,5-Tetramethyl-2-((trans)-2-methyl-cyclopropyl)-[1,3,2]dioxaborolane](/img/structure/B1428572.png)
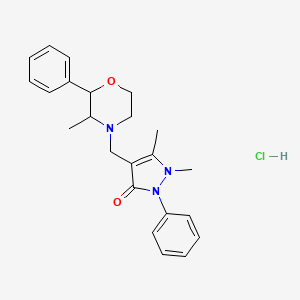
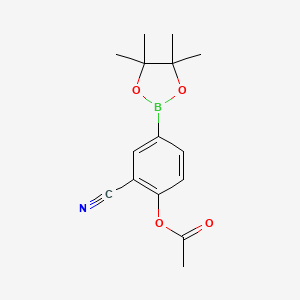
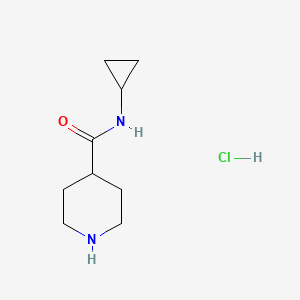

![(3-Oxabicyclo[3.1.0]hexan-1-yl)methanol](/img/structure/B1428578.png)
